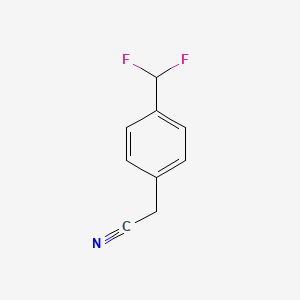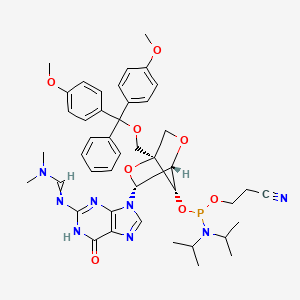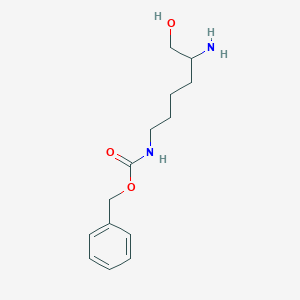
(5S)-5-Amino-1-(Cbz-amino)-6-hydroxyhexane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
H-Lysinol(Z) is prepared by the hydrogenation of lysine using a ruthenium on carbon (Ru/C) catalyst in water. The reaction is carried out under relatively modest conditions, with temperatures ranging from 100 to 150°C and pressures between 48 to 70 bar. The pH of the reaction mixture is maintained between 1.5 and 2 . The hydrogenation process results in a high yield of H-Lysinol(Z), with 100% conversion and over 90% selectivity. The isolated yield after purification by distillation ranges from 50% to 70% .
Industrial Production Methods
The industrial production of H-Lysinol(Z) involves the use of commodity, animal feed-grade lysine sources. The hydrogenation process is scalable and can be integrated into existing production facilities that manufacture lysine through fermentation .
化学反应分析
Types of Reactions
H-Lysinol(Z) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Further reduction of H-Lysinol(Z) can lead to the formation of piperidines and other cyclic amines.
Substitution: Nucleophilic substitution reactions can occur with various reagents, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C) is commonly used.
Substitution: Reagents like methylmaleic anhydride and ethylacetimidate are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Aldehydes and ketones.
Reduction: Piperidines and other cyclic amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
H-Lysinol(Z) has a wide range of applications in scientific research, including:
作用机制
The mechanism of action of H-Lysinol(Z) involves its interaction with various molecular targets and pathways. The compound’s primary functional groups, the amino and hydroxyl groups, allow it to participate in hydrogen bonding and nucleophilic substitution reactions. These interactions enable H-Lysinol(Z) to act as a curing agent in epoxy resins and as a building block in the synthesis of complex molecules .
相似化合物的比较
H-Lysinol(Z) can be compared to other similar compounds, such as:
Diethylenetriamine (DETA): A petrochemical-derived amine commonly used as a curing agent in epoxy resins.
Ethanolamine: Another aminoalcohol used in various industrial applications.
Cyclohexylamine: A cyclic amine with applications in the production of rubber chemicals and corrosion inhibitors.
Uniqueness
H-Lysinol(Z) stands out due to its renewable nature and potential to replace petrochemical-derived amines. Its synthesis from lysine, a readily available and renewable resource, makes it an environmentally friendly alternative .
属性
分子式 |
C14H22N2O3 |
|---|---|
分子量 |
266.34 g/mol |
IUPAC 名称 |
benzyl N-(5-amino-6-hydroxyhexyl)carbamate |
InChI |
InChI=1S/C14H22N2O3/c15-13(10-17)8-4-5-9-16-14(18)19-11-12-6-2-1-3-7-12/h1-3,6-7,13,17H,4-5,8-11,15H2,(H,16,18) |
InChI 键 |
VCIWOXCDTQASKH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)COC(=O)NCCCCC(CO)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


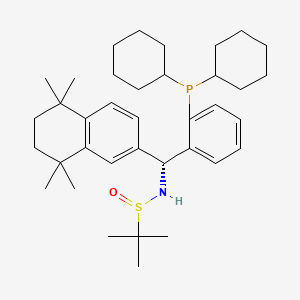

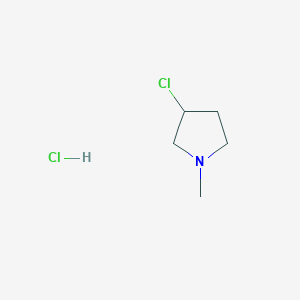

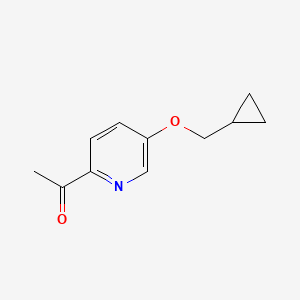
![6-Bromobenzo[c]isoxazol-3(1H)-one](/img/structure/B13658102.png)
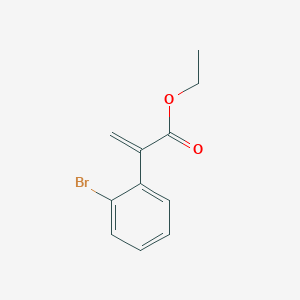
![3,7-Dichloroimidazo[1,2-b]pyridazine](/img/structure/B13658120.png)
![Ethyl 4-methyl-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B13658123.png)
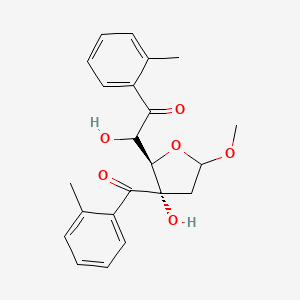
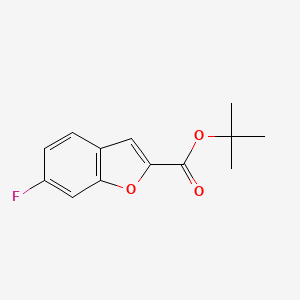
![5-Fluoro-2-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B13658133.png)
